Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
Overview
Description
“Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate” is a chemical compound with the CAS Number 956034-03-0 . It has a molecular formula of C11H15NO5 and a molecular weight of 241.24000 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC(C)(C)C)NC1(CCNC1)C(OC)=O
. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 241.24000 . Unfortunately, the sources do not provide information on its density, boiling point, melting point, or flash point .Scientific Research Applications
Synthesis and Structural Analysis
Functionalized Heterocyclic Amino Acid Synthesis : Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a functionalized heterocyclic amino acid, was synthesized via [3+2] cycloaddition. This compound's structure was confirmed using various spectroscopic methods (Dzedulionytė et al., 2021).
Enantioselective Synthesis : Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was synthesized with high optical purity, demonstrating potential in macrocyclic azole peptide synthesis (Magata et al., 2017).
Chemical Transformations and Reactivity
Synthesis of Non-Natural Amino Acids : Methyl esters of N-(tert-butoxycarbonyl) derivatives were used to synthesize furanic amino acids and other non-natural amino acids, highlighting their role in creating novel compounds (Ferreira et al., 2003).
Mechanism Studies in Organic Synthesis : An N→O tert-butoxycarbonyl (Boc) group migration was reported in a base-generated alkoxide, providing insights into organic synthesis mechanisms (Xue & Silverman, 2010).
Applications in Heterocyclic Chemistry
Heterocyclic Synthesis : Efforts in synthesizing new heterocyclic systems using methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate derivatives have been successful, leading to compounds with potential applications in materials science and pharmaceuticals (Fujimori et al., 1986).
Synthesis of Furan Carboxylic Acids : Research on the oxidation of bio-based furans into furan carboxylic acids, using methods involving this compound, has applications in polymer and fine chemical industries (Wen et al., 2020).
Mechanism of Action
Target of Action
This compound is a building block in organic synthesis , and its specific targets may vary depending on the final synthesized product.
Mode of Action
As a building block in organic synthesis, it can participate in various reactions to form complex molecules . The interaction with its targets would depend on the specific structure and functional groups of the final product.
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c .
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSPCMNPGVKHEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680939 | |
Record name | Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956034-03-0 | |
Record name | Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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